molecular formula C12H18O4 B14363653 Diethyl cyclohex-1-ene-1,2-dicarboxylate CAS No. 92687-41-7

Diethyl cyclohex-1-ene-1,2-dicarboxylate

Cat. No.: B14363653
CAS No.: 92687-41-7
M. Wt: 226.27 g/mol
InChI Key: NUJPHNDDJUTHKM-UHFFFAOYSA-N
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Description

Diethyl cyclohex-1-ene-1,2-dicarboxylate is an organic compound with the molecular formula C₁₂H₁₈O₄. It is a diester derived from cyclohexene and is commonly used in various chemical reactions and industrial applications. The compound is known for its unique structure, which includes a six-membered cyclohexene ring with two ester groups attached at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cyclohex-1-ene-1,2-dicarboxylate can be synthesized through a Diels-Alder reaction involving 1,3-butadiene and maleic anhydride. The reaction typically involves heating the reactants in the presence of a solvent such as xylene . The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale Diels-Alder reactions under controlled conditions. The reactants are mixed in large reactors, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then separated and purified using industrial-scale distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl cyclohex-1-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diethyl cyclohexane-1,2-dicarboxylate.

    Reduction: Reduction reactions can convert the compound into diethyl cyclohexane-1,2-dicarboxylate.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

    Oxidation: Diethyl cyclohexane-1,2-dicarboxylate.

    Reduction: Diethyl cyclohexane-1,2-dicarboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Diethyl cyclohex-1-ene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl cyclohex-1-ene-1,2-dicarboxylate involves its interaction with various molecular targets. In chemical reactions, the compound acts as a dienophile in Diels-Alder reactions, forming cyclohexene derivatives. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl cyclohex-1-ene-1,2-dicarboxylate is unique due to its cyclohexene ring structure with two ester groups, making it a versatile compound in various chemical reactions and industrial applications. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, adds to its versatility and usefulness in scientific research and industrial processes.

Properties

IUPAC Name

diethyl cyclohexene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJPHNDDJUTHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCCC1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601645
Record name Diethyl cyclohex-1-ene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92687-41-7
Record name Diethyl cyclohex-1-ene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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